molecular formula C12H22N2O B030055 N-Nitrosodicyclohexylamine CAS No. 947-92-2

N-Nitrosodicyclohexylamine

Cat. No.: B030055
CAS No.: 947-92-2
M. Wt: 210.32 g/mol
InChI Key: CYMNKXLBEMEABS-UHFFFAOYSA-N
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Description

N-Nitrosodicyclohexylamine is a chemical compound belonging to the class of N-nitroso compounds. It is known for its anti-androgenic activity, which means it can inhibit the effects of androgens by competitively binding to androgen receptors. This compound has a molecular formula of C12H22N2O and a molecular weight of 210.32 g/mol .

Mechanism of Action

Target of Action

N-Nitrosodicyclohexylamine (NDCHA) primarily targets the Androgen Receptor (AR) . The AR is a nuclear receptor superfamily of ligand-regulated transcription factors that mediate the biological effects of androgens, such as testosterone and its metabolite 5α-dihydrotestosterone (DHT). These androgens play a crucial role in the development and function of male reproductive organs, as well as non-reproductive organs including muscle, hair follicles, and brain .

Mode of Action

NDCHA exhibits anti-androgenic activity by competitively binding to the AR against DHT . This competitive binding results in a decrease in the level of AR protein . This means that NDCHA can inhibit the activity of DHT in a dose-dependent manner .

Biochemical Pathways

The primary biochemical pathway affected by NDCHA is the androgen signaling pathway. By competitively binding to the AR, NDCHA can antagonize the androgenic effect of DHT . This can lead to the down-regulation of androgen-responsive genes, such as the prostate-specific antigen (PSA), at the transcriptional level .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of NDCHA is currently limited. It’s known that ndcha can be formed by nitrosation from dicyclohexylamine during the application of certain chemical formulations

Result of Action

The molecular and cellular effects of NDCHA’s action primarily involve genotoxicity. NDCHA has been found to induce micronuclei in isolated human lymphocytes . It also shows a dose-dependent induction of DNA lesions in V79 Chinese hamster cells . It was negative in the ames test using ta98, ta100, and ta1535, inconclusive using ta104, and weakly genotoxic in the in vitro micronucleus test with isolated human lymphocytes .

Action Environment

Environmental factors can influence the action of NDCHA. For instance, NDCHA can be formed under certain conditions of use, such as in the presence of nitrite, during the application of chemical formulations that contain dicyclohexylamine . The genotoxic potential of NDCHA was investigated in the presence of these environmental chemicals

Biochemical Analysis

Biochemical Properties

It has been shown to interact with various biomolecules in cells, leading to genotoxic effects

Cellular Effects

N-Nitrosodicyclohexylamine has been found to have significant effects on cellular processes. In studies conducted on V79 Chinese hamster cells, it was found to induce DNA lesions and sister chromatid exchanges, indicating its genotoxic potential . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is still being researched.

Molecular Mechanism

Its genotoxic effects suggest that it may interact with DNA and other biomolecules, potentially leading to changes in gene expression

Temporal Effects in Laboratory Settings

It has been shown to induce genotoxic effects in V79 cells, suggesting that it may have long-term effects on cellular function . Information on its stability and degradation is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Nitrosodicyclohexylamine can be synthesized through the nitrosation of dicyclohexylamine. The reaction typically involves the use of nitrosating agents such as sodium nitrite in the presence of an acid, often hydrochloric acid, to facilitate the formation of the N-nitroso group. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and maintaining optimal reaction conditions to maximize yield and purity. The compound is then purified through various techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: N-Nitrosodicyclohexylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of nitroso derivatives, while reduction can yield dicyclohexylamine .

Scientific Research Applications

N-Nitrosodicyclohexylamine has several applications in scientific research:

Comparison with Similar Compounds

  • N-Nitrosodiphenylamine
  • N-Nitrosodibenzylamine
  • N-Nitrosodiethanolamine
  • N-Nitrosomorpholine

Comparison: N-Nitrosodicyclohexylamine is unique among these compounds due to its specific anti-androgenic activity and its ability to competitively bind to androgen receptors. While other N-nitroso compounds may exhibit similar properties, this compound’s structure and binding affinity make it particularly effective in inhibiting androgen receptor activity .

Properties

IUPAC Name

N,N-dicyclohexylnitrous amide
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InChI

InChI=1S/C12H22N2O/c15-13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMNKXLBEMEABS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4073128
Record name N-Nitrosodicyclohexylamine
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Molecular Weight

210.32 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name N-Nitrosodicyclohexylamine
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CAS No.

947-92-2
Record name N-Nitrosodicyclohexylamine
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Record name N-Nitrosodicyclohexylamine
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Record name N-Nitrosodicyclohexylamine
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Synthesis routes and methods

Procedure details

A solution of 20.7 g of sodium nitrite in 60 ml of water is slowly added dropwise at RT to a mixture of 36.2 g of dicylohexylamine, 18 ml of conc. HCl and 300 ml of water. After this, the mixture is heated to 95° C. for 7 h. The nitro compound is extracted by shaking with ether. After drying over Na2SO4 and evaporating the ether, an oily residue remains which immediately crystallises.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
36.2 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What are the potential anti-androgenic effects of N-Nitrosodicyclohexylamine (NDCHA)?

A1: Research suggests that NDCHA might possess anti-androgenic properties. In vitro studies have demonstrated that NDCHA can inhibit the activity of 5α-dihydrotestosterone (DHT), a potent androgen, in a dose-dependent manner []. It appears to achieve this by competitively binding to the androgen receptor (AR), effectively blocking DHT from binding []. Additionally, NDCHA has been shown to reduce AR protein levels and downregulate the transcription of prostate-specific antigen (PSA) in LNCaP cells, further supporting its potential as an anti-androgen [].

Q2: How does NDCHA compare to other N-nitroso compounds in terms of its anti-androgenic activity?

A2: While not all N-nitroso compounds exhibit this activity, NDCHA is not alone in its potential anti-androgenic effects. Research has identified N-nitrosodiphenylamine (NDPA) and N-nitrosodibenzylamine (NDBzA) as two other N-nitroso compounds that share this characteristic []. Like NDCHA, these compounds also demonstrate competitive binding to the AR and downregulate PSA transcription [].

Q3: What is known about the electrochemical behavior of NDCHA?

A3: Electrochemical studies of NDCHA have revealed interesting transformation pathways. Controlled potential electrolysis of NDCHA in acetonitrile, using a glassy carbon electrode, primarily yields the corresponding nitramine, N-nitrododicyclohexylamine []. This transformation occurs alongside the formation of a β-ketonitrosamine, where the carbonyl group is positioned on the same side as the nitroso-oxygen atom []. Importantly, both the nitramine and β-ketonitrosamine products are only observed in the presence of oxygen [].

Q4: Can electron spin resonance (ESR) spectroscopy provide insights into NDCHA's reactivity?

A4: Yes, ESR studies offer valuable information about the radical species generated from NDCHA. When subjected to electrochemical oxidation in acetonitrile or propionitrile at low temperatures (-30°C to -90°C), NDCHA forms a paramagnetic species identified as its radical cation []. This radical cation, characterized by a nitrogen-centered radical with a structure of >N+=N-O, exhibits long-range hydrogen couplings in its ESR spectrum []. Notably, the nitrogen hyperfine splitting constant in this radical cation is unusually large, suggesting significant spin density localized on the nitroso-nitrogen atom [].

Q5: How does NDCHA react with organolithium compounds?

A5: The reaction between NDCHA and organolithium reagents presents a versatile synthetic route to substituted hydrazones and trialkyl hydrazines []. This reaction is highly sensitive to conditions, allowing for the selective formation of different products by manipulating variables like temperature, solvent, and reagent concentration []. Detailed kinetic studies, coupled with the isolation and characterization of side products (N,N-dicyclohexylamine, N-cyclohexylidencyclohexyl amine, and N,N,N′-dicyclohexylalkylhydrazines), provide valuable insights into the intricate mechanism of this reaction [].

Q6: What analytical methods are commonly employed for the detection and quantification of NDCHA?

A6: A sensitive and reliable method for NDCHA analysis utilizes stir bar sorptive extraction (SBSE) coupled with high-performance liquid chromatography (HPLC) and diode array detection (DAD) []. This technique allows for the simultaneous extraction and quantification of NDCHA alongside other semi-polar nitrosamines []. The method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for trace analysis of NDCHA in complex matrices like water and wastewater samples []. Mass spectrometry (MS) can further confirm the identity and quantity of NDCHA in environmental samples [].

Q7: What is known about the genotoxicity of NDCHA?

A7: Research indicates that NDCHA possesses genotoxic properties. Studies utilizing the sister chromatid exchange (SCE) test and the single-cell gel (comet) assay in V79 cells have demonstrated the ability of NDCHA to induce DNA damage []. While the precise mechanisms underlying this genotoxicity require further investigation, these findings raise concerns about the potential carcinogenic risks associated with NDCHA exposure.

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